molecular formula C11H16N2O2 B13493404 3-Ethoxy-1-(1,3,5-trimethyl-1h-pyrazol-4-yl)prop-2-en-1-one

3-Ethoxy-1-(1,3,5-trimethyl-1h-pyrazol-4-yl)prop-2-en-1-one

Cat. No.: B13493404
M. Wt: 208.26 g/mol
InChI Key: SVPAOAYXDTYMDP-VOTSOKGWSA-N
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Description

3-Ethoxy-1-(1,3,5-trimethyl-1h-pyrazol-4-yl)prop-2-en-1-one is a heterocyclic compound that contains a pyrazole ring. Pyrazole derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 3-Ethoxy-1-(1,3,5-trimethyl-1h-pyrazol-4-yl)prop-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of propargylic alcohols with N,N-diprotected hydrazines, followed by base-mediated cyclization . The reaction conditions typically include the use of an acid catalyst for the propargylation step and a base for the cyclization step. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Mechanism of Action

The mechanism of action of 3-Ethoxy-1-(1,3,5-trimethyl-1h-pyrazol-4-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, some pyrazole derivatives have been shown to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids, leading to the inhibition of cell proliferation . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

3-Ethoxy-1-(1,3,5-trimethyl-1h-pyrazol-4-yl)prop-2-en-1-one can be compared with other similar compounds, such as 1,3,5-trimethyl-1H-pyrazole-4-boronic acid pinacol ester and potassium tri(3,5-dimethyl-1-pyrazolyl)borohydride . These compounds share the pyrazole ring structure but differ in their substituents and functional groups. The unique combination of the ethoxy and prop-2-en-1-one groups in this compound may contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

(E)-3-ethoxy-1-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one

InChI

InChI=1S/C11H16N2O2/c1-5-15-7-6-10(14)11-8(2)12-13(4)9(11)3/h6-7H,5H2,1-4H3/b7-6+

InChI Key

SVPAOAYXDTYMDP-VOTSOKGWSA-N

Isomeric SMILES

CCO/C=C/C(=O)C1=C(N(N=C1C)C)C

Canonical SMILES

CCOC=CC(=O)C1=C(N(N=C1C)C)C

Origin of Product

United States

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